Acidity Enhancement vs. Benzoic Acid
The predicted pKa of 4-(2-hydroxyhexafluoroisopropyl)benzoic acid is 3.90±0.10 , which is lower (more acidic) than the experimental pKa of unsubstituted benzoic acid (4.20) [1]. This ΔpKa of approximately –0.3 units, corresponding to roughly a 2-fold increase in acid dissociation constant (Ka), arises from the strong electron-withdrawing inductive effect of the hexafluoroisopropyl group transmitted through the para-positioned aromatic ring. The magnitude of this shift is comparable to that observed for 4-fluorobenzoic acid (pKa ≈ 4.14) but smaller than for 4-trifluoromethylbenzoic acid (pKa ≈ 3.70), reflecting the attenuated electron-withdrawing capacity of the –C(CF₃)₂OH moiety relative to a –CF₃ substituent [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.90±0.10 (predicted) |
| Comparator Or Baseline | Benzoic acid: pKa = 4.20 (experimental); 4-Fluorobenzoic acid: pKa ≈ 4.14; 4-Trifluoromethylbenzoic acid: pKa ≈ 3.70 |
| Quantified Difference | ΔpKa ≈ –0.30 relative to benzoic acid; ~2× increase in Ka |
| Conditions | Predicted using ACD/Labs or similar pKa calculation software; experimental pKa values from literature |
Why This Matters
Enhanced acidity influences carboxylate activation efficiency in amide coupling and esterification, potentially reducing required stoichiometry of coupling reagents or enabling milder reaction conditions compared to non-fluorinated benzoic acid building blocks.
- [1] Haynes WM, ed. CRC Handbook of Chemistry and Physics. 97th ed. Boca Raton, FL: CRC Press; 2016. pKa of benzoic acid: 4.20 at 25°C. View Source
- [2] Serjeant EP, Dempsey B. Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Oxford: Pergamon Press; 1979. pKa values for substituted benzoic acids. View Source
